molecular formula C12H19ClN2O B2767677 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide CAS No. 1354950-39-2

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide

Cat. No. B2767677
CAS RN: 1354950-39-2
M. Wt: 242.75
InChI Key: LCYAQZNQZRMAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 . It is also known by other synonyms such as 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylacetamide .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 370.7±35.0 °C and it has a predicted density of 1.13±0.1 g/cm3 . The pKa is predicted to be -1.60±0.40 .

Scientific Research Applications

Carbonium Ion Stability and Hydrocarbon Isomerization

Stable Carbonium Ions Research : Investigates the formation and stability of 1-methylcyclopentyl cations through reactions involving cyclohexane derivatives. This study provides insight into carbonium ion stability, a key concept in understanding the behavior of many organic compounds, including those similar to "2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide" (Olah et al., 1967).

Anticonvulsant Properties of Enaminones

Hydrogen Bonding in Anticonvulsant Enaminones : Discusses the crystal structures and hydrogen bonding in three anticonvulsant enaminones, highlighting the significance of molecular structure in pharmacological activity. Although this study focuses on specific anticonvulsants, it provides a framework for understanding how structural features can influence the biological activity of related compounds (Kubicki et al., 2000).

Applications in Organic Synthesis

Reactions Involving Isocyanates and Isothiocyanates : Explores the synthesis of substituted oxazolidines, thiazolidines, and other heterocycles through reactions involving omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds. This research demonstrates the utility of such reactions in creating a wide range of heterocyclic compounds, which are crucial in various areas of chemistry and pharmacology (Basheer & Rappoport, 2006).

Catalysis and Chemical Transformations

Selective Hydrogenation Catalyzed by Pd@Carbon Nitride : Reports on the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol derivatives to cyclohexanone, an important chemical transformation in industrial chemistry. This study illustrates the potential of advanced catalytic materials in facilitating highly selective chemical reactions (Wang et al., 2011).

Future Directions

The future directions or potential applications of 2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide are not specified in the available resources. It’s worth noting that this compound is available for research use , which suggests that it may have potential applications in scientific and biomedical research.

properties

IUPAC Name

2-chloro-N-(1-cyano-4-methylcyclohexyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O/c1-9-4-6-12(8-14,7-5-9)15(3)11(16)10(2)13/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYAQZNQZRMAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C#N)N(C)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.